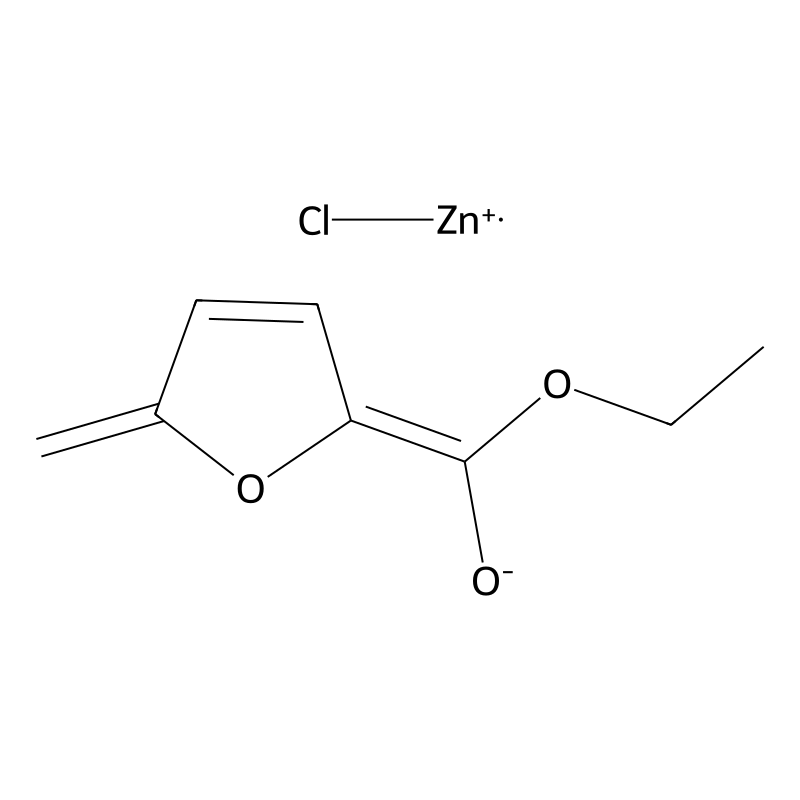

5-Ethoxycarbonylfurfurylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

5-Ethoxycarbonylfurfurylzinc chloride is a chemical compound with the molecular formula CHClOZn. It features a furfuryl moiety, which is derived from furan, and is characterized by the presence of an ethoxycarbonyl group and a zinc chloride component. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Synthesis and Properties

5-Ethoxycarbonylfurfurylzinc chloride (5-ECFZnCl) is an organozinc compound with the chemical formula C₈H₉ClO₃Zn. It is typically sold commercially as a 0.5M solution in tetrahydrofuran (THF) []. Research on 5-ECFZnCl is relatively limited, but its properties suggest potential applications in organic synthesis.

Potential Applications in Organic Synthesis

Organozinc compounds like 5-ECFZnCl are known for their ability to act as nucleophiles in organic reactions. The presence of the zinc atom bound to a carbon atom with an attached leaving group (chlorine in this case) makes the carbon atom susceptible to attack by electron-deficient species [].

Some potential applications of 5-ECFZnCl in organic synthesis include:

- Carbopalladation: 5-ECFZnCl could potentially be used as a nucleophile in carbopalladation reactions, where a carbon-palladium bond is formed. This could be useful for the synthesis of complex organic molecules [].

- Negishi coupling: Negishi coupling is a powerful tool for carbon-carbon bond formation. While not all organozinc compounds are suitable for Negishi coupling, further research could explore the potential utility of 5-ECFZnCl in this type of reaction [].

- Nucleophilic Substitution: The zinc atom can act as a nucleophile, facilitating the substitution of halides in organic molecules.

- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Negishi reactions, to form carbon-carbon bonds.

- Addition Reactions: It can add to electrophilic centers, making it useful in synthesizing more complex organic structures.

The synthesis of 5-Ethoxycarbonylfurfurylzinc chloride typically involves the reaction of furfuryl alcohol with ethyl chloroformate to form the ethoxycarbonyl derivative, followed by treatment with zinc chloride. The general steps are:

- Formation of Ethoxycarbonyl Furfuryl:

- React furfuryl alcohol with ethyl chloroformate under basic conditions to obtain 5-ethoxycarbonylfurfural.

- Formation of Zinc Complex:

- Treat the resulting product with zinc chloride in an appropriate solvent, such as dichloromethane or tetrahydrofuran, to yield 5-Ethoxycarbonylfurfurylzinc chloride.

5-Ethoxycarbonylfurfurylzinc chloride has several potential applications:

- Organic Synthesis: It serves as a reagent in various organic transformations, particularly in forming carbon-carbon bonds.

- Pharmaceutical Development: Its unique structure may enable the development of novel therapeutic agents.

- Material Science: Potential uses in creating functional materials through polymerization or other chemical processes.

Interaction studies involving 5-Ethoxycarbonylfurfurylzinc chloride focus on its reactivity with various substrates and its role in catalysis. Research indicates that:

- The compound can interact with different electrophiles, enhancing its utility in synthetic chemistry.

- Studies on its interaction with biological molecules are necessary to elucidate any pharmacological effects.

Several compounds share structural or functional similarities with 5-Ethoxycarbonylfurfurylzinc chloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Zinc Acetate | Zinc salt of acetic acid | Simpler structure; more common in biological systems |

| 5-Methylfurfural | Methyl-substituted furfural | Lacks zinc coordination; used mainly as a flavoring agent |

| 2-Furanylboronic Acid | Boron-containing compound | Utilized primarily in cross-coupling; lacks ethoxycarbonyl group |

| Furfuryl Alcohol | Alcohol derivative of furan | No metal coordination; serves as a precursor for various derivatives |

5-Ethoxycarbonylfurfurylzinc chloride stands out due to its combination of furfural chemistry and organozinc reactivity, making it particularly valuable for specialized synthetic applications.